1-(3-Fluorophenyl)-3-phenylpropan-1-amine
Description
1-(3-Fluorophenyl)-3-phenylpropan-1-amine is an organic compound that belongs to the class of phenylpropanamines It is characterized by the presence of a fluorine atom attached to the phenyl ring, which can significantly influence its chemical properties and biological activities
Properties
Molecular Formula |
C15H16FN |
|---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C15H16FN/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-8,11,15H,9-10,17H2 |
InChI Key |
UJIYFWYFNNMNAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C2=CC(=CC=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-3-phenylpropan-1-amine typically involves the reaction of 3-fluorobenzaldehyde with phenylacetonitrile in the presence of a base, followed by reduction of the resulting imine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Fluorophenyl)-3-phenylpropan-1-amine may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-3-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-Fluorophenyl)-3-phenylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-phenylpropan-1-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The compound may influence neurotransmitter release and reuptake, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoroamphetamine: A stimulant with similar structural features but different biological activities.
1-(3-Fluorophenyl)ethanone: Another fluorinated compound with distinct chemical properties.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: A compound with a similar fluorophenyl group but different functional groups.
Uniqueness
1-(3-Fluorophenyl)-3-phenylpropan-1-amine is unique due to its specific combination of a fluorophenyl group and a phenylpropanamine backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-(3-Fluorophenyl)-3-phenylpropan-1-amine, a fluorinated derivative of phenylpropanamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique chemical structure, which influences its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 1-(3-Fluorophenyl)-3-phenylpropan-1-amine
- Molecular Formula : C16H18FN
- CAS Number : 2305252-67-7
The mechanism of action of 1-(3-Fluorophenyl)-3-phenylpropan-1-amine involves its interaction with neurotransmitter receptors. The presence of the fluorine atom enhances binding affinity and selectivity for certain receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. This makes it a candidate for studying various neuropharmacological effects.
Antipsychotic Properties
Research has indicated that compounds similar to 1-(3-Fluorophenyl)-3-phenylpropan-1-amine exhibit antipsychotic profiles. A study on related triazaspirodecane derivatives showed that structural modifications can influence behavioral activity and receptor interaction, suggesting potential antipsychotic efficacy with reduced side effects .
Antiproliferative Effects
Studies have demonstrated that compounds in the same chemical class can exhibit antiproliferative effects against cancer cell lines. For instance, related compounds were evaluated for their ability to inhibit tubulin assembly and induce cell cycle arrest in MCF-7 breast cancer cells . This suggests that 1-(3-Fluorophenyl)-3-phenylpropan-1-amine may also possess similar properties.
Case Studies and Research Findings
Pharmacological Applications
1-(3-Fluorophenyl)-3-phenylpropan-1-amine is being explored for various pharmacological applications:
- Neuropharmacology : Investigated for its potential role as a neurotransmitter analog.
- Oncology : Studied for antiproliferative effects against cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
